molecular formula C13H7Cl2NO B6607943 2-chloro-9H-carbazole-9-carbonyl chloride CAS No. 2866319-37-9

2-chloro-9H-carbazole-9-carbonyl chloride

Cat. No.: B6607943
CAS No.: 2866319-37-9
M. Wt: 264.10 g/mol
InChI Key: UJEUASMIKBSJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9H-carbazole-9-carbonyl chloride (2-Cl-CzCl) is a synthetic organic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a versatile reagent that can be used for various synthetic transformations, such as the synthesis of carbazole derivatives, the synthesis of heterocyclic compounds, and the preparation of various organic compounds. It has also been used as a catalyst for the synthesis of various organic compounds, such as aldehydes, ketones, and amines. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

2-chloro-9H-carbazole-9-carbonyl chloride is a versatile reagent that can be used for various synthetic transformations, such as the synthesis of carbazole derivatives, the synthesis of heterocyclic compounds, and the preparation of various organic compounds. The reaction is usually initiated by the reaction of the 9-chloro-9H-carbazole with the phosphorus oxychloride, which is followed by the formation of an intermediate carbazole-phosphorus oxychloride complex. The complex then undergoes a series of reactions, such as the formation of a carbazole-phosphorus oxychloride adduct, the formation of a carbazole-phosphorus oxychloride dimer, and the formation of a carbazole-phosphorus oxychloride dimer-chloride complex. These reactions are followed by the formation of the desired product, this compound.
Biochemical and Physiological Effects
This compound has been used in a variety of laboratory experiments and scientific research applications. However, its biochemical and physiological effects are not well understood. It has been shown to have some activity as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have some activity as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-chloro-9H-carbazole-9-carbonyl chloride is a versatile reagent that can be used for various synthetic transformations, such as the synthesis of carbazole derivatives, the synthesis of heterocyclic compounds, and the preparation of various organic compounds. It is easy to use, stable, and can be stored for long periods of time. However, it is not suitable for use in biological systems, as it is toxic and can cause skin irritation.

Future Directions

The use of 2-chloro-9H-carbazole-9-carbonyl chloride in scientific research is expected to continue to grow, as it is a versatile reagent that can be used for various synthetic transformations. Future research may focus on the development of new synthetic methods using this compound, as well as the development of new catalysts and new organic semiconductors. Additionally, further research may focus on the biochemical and physiological effects of this compound, as well as its potential applications in the pharmaceutical industry. Finally, further research may focus on the development of new analytical methods for the detection and quantification of this compound in biological systems.

Synthesis Methods

2-chloro-9H-carbazole-9-carbonyl chloride can be synthesized by the reaction of 9-chloro-9H-carbazole with phosphorus oxychloride in the presence of a base, such as triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 40-50 °C. The reaction is usually complete within one hour. The product is then isolated by filtration, washed with a suitable solvent, and dried.

Scientific Research Applications

2-chloro-9H-carbazole-9-carbonyl chloride has been used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals and other biologically active compounds, and the synthesis of organic compounds. It has also been used in the synthesis of catalysts, such as palladium, for the synthesis of aldehydes, ketones, and amines. It has also been used in the synthesis of organic semiconductors, such as polyaniline and polythiophene.

Properties

IUPAC Name

2-chlorocarbazole-9-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-8-5-6-10-9-3-1-2-4-11(9)16(13(15)17)12(10)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEUASMIKBSJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C(=O)Cl)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.